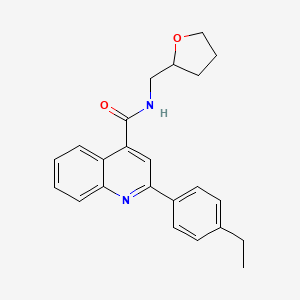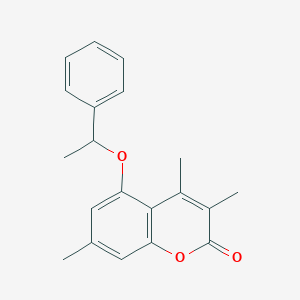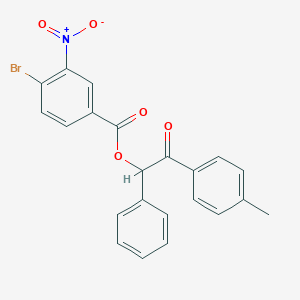
2-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves complex organic reactions, including palladium-catalysed cyclisation, which is a common method for synthesizing quinoline derivatives. For example, a new synthesis method for furo[3,2-c]quinolin-4(5H)-one, a related heterocycle, was developed using palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide, optimized by varying the catalyst, base, and solvent, with palladium oxide, potassium acetate in N,N-dimethylacetamide (DMA), and a small amount of tetrabutylammonium chloride yielding the highest results (Lindahl et al., 2006).
Molecular Structure Analysis
Quinoline derivatives, such as 2-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, often exhibit complex molecular structures that can be elucidated using various spectroscopic techniques. The structure-activity relationships within this class of compounds provide insights into their chemical behavior and potential biological activities. Although specific studies on the molecular structure analysis of this compound were not found, related research indicates the importance of substituent variations and molecular conformation on the activity of quinoline derivatives (Deady et al., 1997).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide derivatives are influenced by the functional groups present in the molecule. For instance, the introduction of various substituents can significantly alter the compound's reactivity towards nucleophiles and electrophiles, affecting its cyclization reactions and the formation of fused ring structures. Such modifications play a crucial role in determining the compound's chemical behavior and potential applications (Usui et al., 1985).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystal structure, are critical for their practical applications. These properties can be tailored through molecular design and synthesis, enabling the optimization of the compounds for specific uses. For example, the structural and optical properties of related thin films were studied, showing how molecular design influences material properties (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, such as its reactivity, stability, and interaction with other molecules, are central to its potential applications in various fields. The study of these properties helps in understanding the compound's behavior in chemical reactions and its potential as a precursor for more complex molecules. The synthesis and reactivity of related quinoline-3-carboxamide derivatives provide insights into the chemical properties that could be expected from 2-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide (Jansson et al., 2006).
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-16-9-11-17(12-10-16)22-14-20(19-7-3-4-8-21(19)25-22)23(26)24-15-18-6-5-13-27-18/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBDKIKXUNYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-methoxy-1-naphthyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4012397.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012410.png)

![2-methyl-5-({[2-methyl-5-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012422.png)
![(4-methoxy-1-naphthyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4012436.png)

![methyl 2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4012450.png)
![N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012451.png)


![1-methyl-3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}-5,6,7,8-tetrahydroquinolin-2(1H)-one](/img/structure/B4012479.png)
![N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide](/img/structure/B4012497.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)
